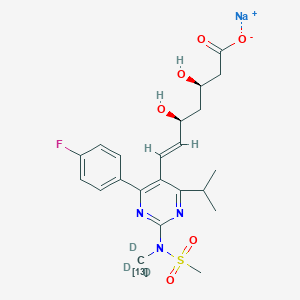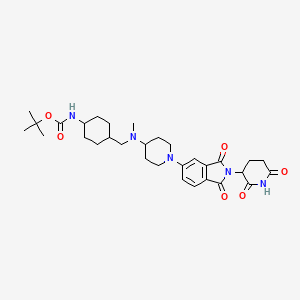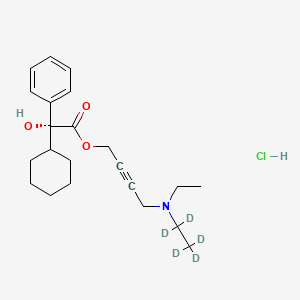
Oxybutynin-d5 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxybutynin-d5 (hydrochloride) is a deuterium-labeled derivative of oxybutynin hydrochloride, an antimuscarinic agent primarily used to treat overactive bladder. The deuterium labeling is used in scientific research to study the pharmacokinetics and metabolism of oxybutynin. This compound is known for its ability to inhibit the muscarinic action of acetylcholine on smooth muscle, thereby reducing bladder muscle contractions and alleviating symptoms of overactive bladder .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Oxybutynin-d5 (hydrochloride) typically involves the synthesis of the non-labeled oxybutynin followed by deuterium exchange reactions. The initial synthesis of oxybutynin involves a Mannich reaction, where 2-propyn-1-ol reacts with formaldehyde and diethylamine to form butynyl alcohol. This intermediate is then esterified with 2-cyclohexyl-2-hydroxy-2-phenylacetic acid to produce oxybutynin .
For the deuterium labeling, the non-labeled oxybutynin undergoes an exchange reaction with deuterium gas to replace hydrogen atoms with deuterium, resulting in Oxybutynin-d5 (hydrochloride) .
Industrial Production Methods
Industrial production of Oxybutynin-d5 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The deuterium exchange reaction is carefully monitored to achieve the desired level of deuterium incorporation .
Chemical Reactions Analysis
Types of Reactions
Oxybutynin-d5 (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert oxybutynin-d5 into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated alcohols .
Scientific Research Applications
Oxybutynin-d5 (hydrochloride) is widely used in scientific research due to its labeled nature, which allows for detailed pharmacokinetic and metabolic studies. Its applications include:
Chemistry: Used as a tracer in reaction mechanisms and metabolic pathways.
Biology: Helps in studying the biological effects and interactions of oxybutynin.
Medicine: Used in clinical research to understand the drug’s behavior in the human body.
Industry: Employed in the development of new formulations and drug delivery systems
Mechanism of Action
Oxybutynin-d5 (hydrochloride) exerts its effects by inhibiting the muscarinic action of acetylcholine on smooth muscle. This inhibition reduces bladder muscle contractions, thereby alleviating symptoms of overactive bladder. The compound targets muscarinic receptors, particularly the M3 subtype, which is primarily responsible for bladder muscle contractions .
Comparison with Similar Compounds
Similar Compounds
Tolterodine: Another antimuscarinic agent used to treat overactive bladder.
Darifenacin: Selectively targets M3 receptors, similar to oxybutynin.
Solifenacin: Also used for overactive bladder, with a similar mechanism of action.
Uniqueness
Oxybutynin-d5 (hydrochloride) is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. The deuterium atoms make it easier to trace and study the compound’s behavior in the body, offering insights that are not possible with non-labeled compounds .
Properties
Molecular Formula |
C22H32ClNO3 |
|---|---|
Molecular Weight |
399.0 g/mol |
IUPAC Name |
4-[ethyl(1,1,2,2,2-pentadeuterioethyl)amino]but-2-ynyl (2R)-2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride |
InChI |
InChI=1S/C22H31NO3.ClH/c1-3-23(4-2)17-11-12-18-26-21(24)22(25,19-13-7-5-8-14-19)20-15-9-6-10-16-20;/h5,7-8,13-14,20,25H,3-4,6,9-10,15-18H2,1-2H3;1H/t22-;/m0./s1/i1D3,3D2; |
InChI Key |
SWIJYDAEGSIQPZ-ATXZJGFGSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N(CC)CC#CCOC(=O)[C@@](C1CCCCC1)(C2=CC=CC=C2)O.Cl |
Canonical SMILES |
CCN(CC)CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6-chloropyridin-2-yl)-[(4R,5R)-3,3,8,8-tetrafluoro-4-hydroxy-1-azaspiro[4.4]nonan-1-yl]methanone](/img/structure/B12362850.png)
![4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-3-iodo-](/img/structure/B12362858.png)

![9-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-2-imino-5H-purin-6-one](/img/structure/B12362863.png)
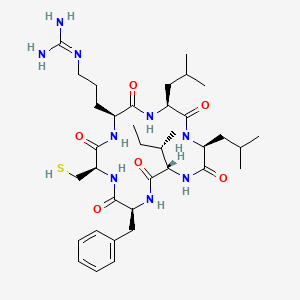
![5-[4-[[4-[5-acetyl-3-[7-(difluoromethyl)-6-(1-methylpyrazol-4-yl)-3,4-dihydro-2H-quinolin-1-yl]-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-1-yl]cyclohexyl]methyl]piperazin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B12362870.png)
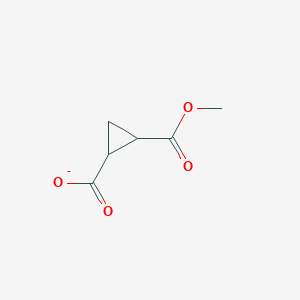
![2-[2-[[(2R,2'S,3aS,5'R,6S)-5,5'-dimethyl-4-oxo-2'-propan-2-ylspiro[3,3a-dihydro-2H-imidazo[1,5-b][1,2]oxazole-6,1'-cyclohexane]-2-yl]methyl]-6-methylphenoxy]-N-[(7-chloro-2-hydroxy-1H-indol-3-yl)imino]acetamide](/img/structure/B12362888.png)
![N-[1-chloro-3-(hydroxyimino)butan-2-ylidene]hydroxylamine](/img/structure/B12362900.png)
![Undecan-3-yl 8-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propylamino]octanoate](/img/structure/B12362903.png)
![6-methylsulfanyl-6H-pyrimido[5,4-d]pyrimidin-4-one](/img/structure/B12362905.png)
![(2S,4R)-4-hydroxy-1-[(2S)-2-[6-[4-[3-[2-hydroxy-3-(2-oxoindol-3-yl)indol-1-yl]propyl]triazol-1-yl]hexanoylamino]-3,3-dimethylbutanoyl]-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12362912.png)
